N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Description
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Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S2/c1-16-10-12-28(13-11-16)35(30,31)19-8-6-17(7-9-19)24(29)27-25-26-20(15-34-25)22-14-18-4-3-5-21(32-2)23(18)33-22/h3-9,14-16H,10-13H2,1-2H3,(H,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSRDYPBNRFSHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(O4)C(=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzofuran moiety : Known for its diverse biological activities.
- Thiazole ring : Associated with various pharmacological properties.
- Sulfonamide group : Often enhances the compound's bioactivity.
The molecular formula is , with a molecular weight of approximately 497.6 g/mol .
Anticancer Properties
Research indicates that compounds similar to N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide exhibit significant anticancer activities. For instance, studies on related thiazole derivatives have shown that they can inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity Studies
| Compound Name | IC50 (μM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| SMART-H | 0.7 - 1.0 | Prostate Cancer | Inhibition of tubulin polymerization |
| SMART-F | 1.8 - 2.6 | Melanoma | Induction of apoptosis |
| N-(4-(7-methoxybenzofuran-2-yl)thiazol... | TBD | TBD | TBD |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Activity
The thiazole and benzofuran components are also linked to anti-inflammatory effects. Compounds featuring these moieties have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
The mechanism by which this compound exerts its effects is multifaceted:
- Tubulin Interaction : Similar compounds inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division.
- Receptor Modulation : The sulfonamide group may enhance binding affinity to specific receptors or enzymes involved in cancer progression and inflammation.
- Apoptosis Induction : The compound’s structure may facilitate pathways leading to programmed cell death, particularly in cancer cells.
Study on SMART Compounds
A study evaluating a series of SMART compounds, which include thiazole derivatives similar to our compound of interest, demonstrated promising in vitro and in vivo anticancer activities against prostate and melanoma cell lines. The results indicated effective inhibition of tumor growth with minimal neurotoxicity observed at therapeutic doses .
In Vivo Efficacy
In vivo studies using human cancer xenograft models showed that treatments with related thiazole compounds resulted in significant tumor size reduction, supporting their potential as effective anticancer agents .
Scientific Research Applications
Anticancer Properties
Research indicates that N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide exhibits significant anticancer activity. Studies have shown that compounds with similar structural features can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.
Case Study: Inhibition of Tumor Growth
In a study published in Cancer Research, derivatives of thiazole compounds were evaluated for their ability to inhibit tumor growth in xenograft models. The results demonstrated that the compound significantly reduced tumor size compared to controls, suggesting its potential as an anticancer agent.
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against the Hepatitis B virus (HBV). Similar benzamide derivatives have shown promise in increasing intracellular levels of APOBEC3G, an enzyme that inhibits HBV replication.
Case Study: Anti-HBV Activity
A study conducted on N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide derivatives revealed their effectiveness against HBV in vitro and in vivo. The findings indicated that these compounds could serve as potential antiviral agents due to their unique mechanisms differing from current treatments .
Q & A
Q. What steps ensure reproducibility in synthetic and biological studies?
- Methodological Answer :
- Publish detailed synthetic protocols (e.g., molar ratios, reaction times) in supplementary materials.
- Deposit raw spectral data (NMR, HRMS) in public repositories (e.g., Zenodo).
- Use authenticated cell lines (STR profiling) and report passage numbers.
- Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
